4-(chloromethyl)-2-phenoxypyridine
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Overview
Description
4-(chloromethyl)-2-phenoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group at the 4-position and a phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-phenoxypyridine typically involves the chloromethylation of 2-phenoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-phenoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
4-(chloromethyl)-2-phenoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-phenoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenoxypyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-methyl-2-phenoxypyridine:
4-(bromomethyl)-2-phenoxypyridine: Similar to 4-(chloromethyl)-2-phenoxypyridine but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness
This compound is unique due to the presence of both the chloromethyl and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the phenoxy group can participate in various interactions, enhancing the compound’s versatility in research and industrial applications.
Properties
CAS No. |
96909-37-4 |
---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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